molecular formula C23H28N2O3 B250027 4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B250027
M. Wt: 380.5 g/mol
InChI Key: ATCYPPCYMCDDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as IBPB and is synthesized using a specific method that will be discussed in The aim of this paper is to provide an informative and engaging piece of work that highlights the various aspects of IBPB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of IBPB involves its ability to inhibit specific enzymes and proteins involved in various cellular processes. IBPB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. IBPB also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. These inhibitory effects of IBPB may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
IBPB has been shown to have several biochemical and physiological effects. Studies have shown that IBPB can induce apoptosis, or programmed cell death, in cancer cells. IBPB has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, IBPB has been shown to increase the levels of acetylated histones, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using IBPB in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to target specific cellular processes and study their effects in a controlled environment. However, one of the limitations of using IBPB is its potential toxicity. IBPB has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving IBPB. One potential area of research is in the development of new cancer therapies. IBPB has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new treatments. Additionally, IBPB could be studied for its potential use in the treatment of other diseases, such as neurological disorders. Further research could also focus on the optimization of the synthesis method for IBPB to improve its purity and yield.

Synthesis Methods

The synthesis of IBPB involves several steps, including the reaction between 4-isobutoxybenzoic acid and thionyl chloride to form 4-isobutoxybenzoyl chloride. This compound is then reacted with 2-(1-piperidinylcarbonyl)phenylamine to form 4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. The synthesis of IBPB is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

IBPB has been studied extensively for its potential applications in the field of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that IBPB can inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the cancer cell cycle. IBPB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H28N2O3/c1-17(2)16-28-19-12-10-18(11-13-19)22(26)24-21-9-5-4-8-20(21)23(27)25-14-6-3-7-15-25/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,24,26)

InChI Key

ATCYPPCYMCDDLS-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

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